N-(4-chlorophenethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide
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Overview
Description
N-(4-chlorophenethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a chlorophenethyl group and a dihydropyridazinone moiety, which are connected through a propanamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dihydropyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the chlorophenethyl group: This step may involve nucleophilic substitution reactions where the chlorophenethyl group is introduced to the dihydropyridazinone core.
Formation of the propanamide linkage: This can be accomplished through amide bond formation reactions, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-chlorophenethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)butanamide: Similar structure with a butanamide linkage.
N-(4-chlorophenethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pentanamide: Similar structure with a pentanamide linkage.
Uniqueness
The uniqueness of N-(4-chlorophenethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide lies in its specific structural features, such as the length of the propanamide linkage and the presence of the chlorophenethyl group, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-(1-methyl-6-oxopyridazin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-20-16(22)9-7-14(19-20)6-8-15(21)18-11-10-12-2-4-13(17)5-3-12/h2-5,7,9H,6,8,10-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOABOBEYSOXRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)CCC(=O)NCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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